REACTION_CXSMILES
|
[Cl:1][CH:2]([CH2:5][Cl:6])[CH2:3][OH:4].[Cl:7][CH2:8][CH:9]([OH:12])[CH2:10][OH:11].[Cl:13][CH:14]([CH2:17][OH:18])[CH2:15][OH:16]>>[Cl:7][CH2:8][CH:9]([OH:12])[CH2:10][OH:11].[Cl:1][CH:2]([CH2:5][Cl:6])[CH2:3][OH:4].[Cl:13][CH:14]([CH2:17][OH:18])[CH2:15][OH:16] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CO)CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CO)CCl
|
Name
|
chloropropanediols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CO)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
retention times of 7 and 8 minutes
|
Duration
|
8 min
|
Type
|
WAIT
|
Details
|
The product having an 8 minute
|
Duration
|
8 min
|
Reaction Time |
7 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CO)O.ClC(CO)CCl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |